Gly-PEG3-endo-BCN
Description
Role as a Multifunctional Bioorthogonal Reagent
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. conju-probe.com Gly-PEG3-endo-BCN is a prime example of a bioorthogonal reagent, specifically engineered for "click chemistry," a class of reactions that are rapid, selective, and high-yielding. medchemexpress.comfrontiersin.orgbroadpharm.com
The primary role of this compound is to act as a bridge, connecting two different molecules of interest. medchemexpress.commedchemexpress.com One end of the linker, the glycine (B1666218) moiety, can be attached to a protein or peptide, while the other end, the endo-BCN group, is ready to react with a molecule containing an azide (B81097) group. medchemexpress.combroadpharm.com This reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC), is a cornerstone of copper-free click chemistry. medchemexpress.comnih.govnih.gov The reaction's biocompatibility is a major advantage, as it proceeds efficiently under mild, aqueous conditions without the need for a toxic copper catalyst, which can be detrimental to living cells and organisms. conju-probe.comconju-probe.com This makes this compound suitable for labeling and tracking biomolecules in complex biological environments. nih.gov
Components and Their Functional Significance
The power of this compound lies in the distinct and synergistic functions of its three core components. medchemexpress.com
| Component | Primary Function | Significance in Bioconjugation |
|---|---|---|
| Glycine (Gly) Moiety | Provides a reactive handle for conjugation to biomolecules. | The N-terminal amine group offers a site for forming stable amide or other covalent bonds. frontiersin.orgrsc.org |
| Polyethylene (B3416737) Glycol (PEG3) Spacer | Enhances solubility and provides spatial separation. | Improves aqueous solubility of the entire conjugate and can positively influence pharmacokinetic properties. nih.govconju-probe.comconju-probe.com |
| endo-Bicyclononyne (endo-BCN) Group | Enables copper-free click chemistry. | The strained alkyne reacts rapidly and specifically with azides via SPAAC for bioorthogonal ligation. medchemexpress.comnih.govnih.gov |
The glycine (Gly) component of the linker serves as a versatile attachment point. creative-biolabs.com As the simplest amino acid, its primary amine group provides a nucleophilic handle that can be readily coupled to other molecules, particularly proteins. frontiersin.org This N-terminal glycine can be involved in various modification chemistries. rsc.org For instance, it can form stable amide bonds with carboxylic acids or activated esters on a target protein. While N-terminal glycine can sometimes act as a degradation signal (degron) within a cell, in the context of this linker, its primary role is to serve as a reliable and chemically accessible point of conjugation. nih.govresearchgate.net This allows researchers to site-specifically attach the linker to a desired biomolecule. nih.gov
The triethylene glycol (PEG3) unit acts as a flexible spacer arm within the molecule. medchemexpress.combroadpharm.com This PEG spacer confers several advantageous properties. Firstly, it significantly increases the hydrophilicity and aqueous solubility of the entire construct, which is crucial for reactions performed in biological buffers. conju-probe.comconju-probe.combroadpharm.com Secondly, the PEG spacer can help to minimize steric hindrance between the conjugated biomolecule and the molecule being attached via the BCN group. conju-probe.comresearchgate.net In the context of drug development, PEGylation—the attachment of PEG chains—is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules, potentially by reducing enzymatic degradation and altering biodistribution. nih.govnih.gov Even short PEG units like PEG3 can contribute to these effects. nih.gov
The endo-bicyclononyne (endo-BCN) group is the bioorthogonal reactive center of the molecule. medchemexpress.combroadpharm.com BCN is a cyclooctyne (B158145), a class of cyclic alkynes whose ring strain is the driving force for the SPAAC reaction. nih.govnih.gov This high degree of ring strain significantly lowers the activation energy for the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures without a catalyst. nih.govnih.gov
The endo configuration of BCN is one of two possible diastereomers (the other being exo). While both are reactive, the endo isomer is frequently used in bioorthogonal applications and has been shown to have slightly higher reactivity in some contexts. nih.gov The reaction between endo-BCN and an azide is highly chemoselective, meaning it does not react with other functional groups typically found in biological systems, ensuring that the labeling is specific to the intended target. conju-probe.comnih.gov
The reactivity of endo-BCN is a key area of research, with studies comparing its reaction kinetics to other cyclooctynes used in copper-free click chemistry.
| Cyclooctyne | Reaction Conditions | Rate Constant (k₂) in M⁻¹s⁻¹ | Reference |
|---|---|---|---|
| endo-BCN | DMSO, 37°C | 0.15 | nih.govd-nb.info |
| endo-BCN | CD₃CN/D₂O (1:2) | 0.29 | nih.gov |
| exo-BCN | CD₃CN/D₂O (1:2) | 0.19 | nih.gov |
| DBCO (Dibenzocyclooctyne) | 80% DMSO in PBS | 1.47 | researchgate.net |
| TMTHSI (Tetramethylthiacycloheptyne Sulfoximine) | CDCl₃, 25°C | ~1.0 (estimated from graph) | researchgate.net |
Note: Reaction rates can vary significantly based on the solvent, temperature, and the specific azide used. nih.govnih.gov While some cyclooctynes like DBCO show faster kinetics with simple azides, BCN's reactivity is robust and its lower lipophilicity can be advantageous in aqueous environments. lumiprobe.comresearchgate.net
Overview of Key Research Domains
The unique attributes of this compound have positioned it as a valuable tool in several advanced areas of chemical and biomedical research. Its ability to link different molecular entities with precision has been particularly impactful in the development of complex therapeutic and diagnostic agents.
Two prominent research domains where this linker is applied are:
Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies designed to deliver potent cytotoxic drugs directly to cancer cells. This compound can be used as a linker to attach a cytotoxic payload (containing an azide group) to a monoclonal antibody (modified to contain a suitable conjugation site for the glycine end). medchemexpress.combroadpharm.com The bioorthogonal nature of the SPAAC reaction allows for the specific and stable linkage of the drug to the antibody.
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's own proteasome machinery. medchemexpress.com this compound serves as a PEG-based linker in the synthesis of PROTACs, connecting a ligand that binds to the target protein with a ligand that binds to the E3 ligase. medchemexpress.commedchemexpress.com The click chemistry functionality facilitates the modular assembly of these complex molecules. medchemexpress.com
Structure
2D Structure
Properties
Molecular Formula |
C23H39N3O6 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[3-[2-[2-[3-[(2-aminoacetyl)amino]propoxy]ethoxy]ethoxy]propyl]carbamate |
InChI |
InChI=1S/C23H39N3O6/c24-17-22(27)25-9-5-11-29-13-15-31-16-14-30-12-6-10-26-23(28)32-18-21-19-7-3-1-2-4-8-20(19)21/h19-21H,3-18,24H2,(H,25,27)(H,26,28)/t19-,20+,21? |
InChI Key |
MZZHRBCWKALCAE-WCRBZPEASA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCOCCOCCOCCCNC(=O)CN)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCCOCCOCCOCCCNC(=O)CN)CCC#C1 |
Origin of Product |
United States |
Synthetic Strategies and Precursors for Gly Peg3 Endo Bcn and Its Derivatives
General Synthetic Approaches for Click Chemistry Reagents
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and highly specific, generating minimal byproducts. biochempeg.com These reactions are bioorthogonal, meaning they can proceed within complex biological environments without interfering with native biochemical processes. nih.gov One of the most prominent types of click chemistry, particularly for copper-free bioconjugation, is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). biochempeg.commagtech.com.cn
SPAAC utilizes the high ring strain of a cycloalkyne, such as bicyclo[6.1.0]nonyne (BCN), to drive a [3+2] cycloaddition reaction with an azide-functionalized molecule. magtech.com.cn Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic metal catalyst, making it exceptionally well-suited for applications in living systems. nih.govnih.gov The reaction's driving force is the release of enthalpy from the strained ring as it forms a stable triazole linkage. BCN is a favored reagent for SPAAC due to its high reactivity and hydrophilicity compared to other cycloalkynes. wikipedia.org The development of such reagents is pivotal for creating tools for labeling proteins, glycans, and nucleic acids. nih.govwikipedia.org
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Used | Terminal Alkynes | Strained Cycloalkynes (e.g., BCN, DBCO) |
| Catalyst | Copper(I) | None required |
| Biocompatibility | Limited due to copper cytotoxicity nih.gov | High, suitable for live-cell applications nih.gov |
| Reaction Driver | Copper catalysis of terminal alkyne | Inherent ring strain of the cycloalkyne magtech.com.cn |
| Primary Application | In vitro conjugation, materials science | Bioconjugation in living systems, proteomics biochempeg.comnih.gov |
Precursor Chemistry and Functional Group Manipulation
The synthesis of the BCN precursor itself is a critical upstream process. It typically begins with a commercially available starting material like 1,5-cyclooctadiene (B75094). nih.govrsc.org This precursor is then functionalized to allow for its eventual conjugation to the Gly-PEG portion. For instance, a BCN-carboxylic acid derivative can be activated and reacted with the terminal amine of a Gly-PEG molecule. rsc.org Alternatively, a functionalized BCN carbinol can be activated and coupled to a precursor containing the other components. nih.gov A representative synthesis could involve coupling an activated endo-BCN-PEG3-NHS-ester with glycine (B1666218) or coupling Boc-Gly-PEG3-acid with a BCN-amine derivative. nih.govacs.org
In the synthesis of peptide-containing molecules like Gly-PEG3-endo-BCN, protecting groups are essential to prevent unwanted side reactions. americanpeptidesociety.org The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids. creative-peptides.compeptide.com It is introduced by reacting the amino acid's amine group with di-tert-butyl dicarbonate (B1257347). libretexts.org
The key feature of the Boc group is its lability under acidic conditions, which contrasts with the base-lability of the Fmoc group, another common amino-protecting group. americanpeptidesociety.orgcreative-peptides.com Deprotection, or removal, of the Boc group is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM). peptide.comchempep.com The mechanism involves the protonation of the Boc group, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine (as a TFA salt). peptide.comchempep.com This salt must then be neutralized, typically with a non-nucleophilic base like diisopropylethylamine (DIEA), before the next coupling step can proceed. peptide.com When working with amino acids sensitive to the tert-butyl cation, such as tryptophan or cysteine, a scavenger may be added to the deprotection solution to prevent side reactions. peptide.comchempep.com
| Step | Reagents and Conditions | Purpose |
| Protection | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaHCO₃ or NaOH), solvent (e.g., dioxane/water) | To mask the nucleophilic α-amino group of glycine, preventing it from reacting out of turn. libretexts.org |
| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA/DCM) peptide.comchempep.com | To remove the Boc group and reveal the free amine for subsequent coupling reactions. |
| Neutralization | Diisopropylethylamine (DIEA) in DCM | To convert the ammonium (B1175870) trifluoroacetate (B77799) salt to a free amine, making it nucleophilic for the next reaction. peptide.com |
Polyethylene (B3416737) glycol (PEG) linkers are incorporated into bioconjugates to enhance their physicochemical properties. axispharm.com These hydrophilic spacers can improve the aqueous solubility of hydrophobic molecules, increase stability by shielding them from enzymatic degradation, and provide spatial separation between the conjugated moieties, which can be critical for maintaining biological activity. precisepeg.combiochempeg.compsyclopeptide.com
PEG linkers are available in both polydisperse (a mixture of varying chain lengths) and monodisperse or discrete forms (dPEG®), which have a precise, defined molecular weight and length. biochempeg.com For reagents like this compound, a monodisperse PEG3 linker is used to ensure homogeneity of the final product. nih.gov The length of the PEG chain can be precisely tuned (e.g., PEG2, PEG3, PEG4, PEG12) to optimize the distance between the functional ends of the linker for specific applications. researchgate.netmedchemexpress.com Integration is achieved by using PEG linkers with reactive functional groups at their termini, such as NHS esters for reacting with amines or amines for reacting with activated carboxylic acids. biochempeg.comuninsubria.it For example, a Boc-Glycine can be coupled to an amino-PEG-alcohol, followed by functionalization of the terminal alcohol for reaction with the BCN moiety.
The bicyclo[6.1.0]nonyne (BCN) ring system contains specific stereochemistry that is crucial for its reactivity. The "endo" configuration refers to the stereochemistry of the cyclopropane (B1198618) ring relative to the larger eight-membered ring. The synthesis of the BCN precursor, a bicyclo[6.1.0]nonene, presents a significant stereochemical challenge. The key step is the cyclopropanation of 1,5-cyclooctadiene using a diazoacetate, which can produce two diastereomers: syn and anti. nih.gov
Research by Fox and colleagues has shown that the diastereoselectivity of this reaction can be controlled by the choice of catalyst. nih.govnih.gov While a standard rhodium catalyst like Rh₂(OAc)₄ results in poor selectivity, specialized chiral rhodium(II) carboxylate catalysts can direct the reaction toward a specific diastereomer. nih.gov For the synthesis of the endo-BCN precursor, the syn-diastereomer of the bicyclo[6.1.0]nonene is required. It was found that Hashimoto-type catalysts, particularly the sterically demanding Rh₂(S-BHTL)₄, provide a favorable syn:anti selectivity ratio. nih.gov This stereochemical control is vital for producing a pure, functional BCN reagent and avoids difficult separation of diastereomers later in the synthesis.
| Catalyst | Solvent | Selectivity (syn:anti) |
| Rh₂(OAc)₄ | CH₂Cl₂ | 48:52 |
| Rh₂(S-PTTL)₄ | CH₂Cl₂ | 68:32 |
| Rh₂(S-NTTL)₄ | CH₂Cl₂ | 68:32 |
| Rh₂(TPA)₄ | CH₂Cl₂ | 31:69 |
| Rh₂(S-BHTL)₄ | CH₂Cl₂ | 79:21 |
| Rh₂(S-BHTL)₄ | Neat COD | 78:22 |
Data sourced from J. Org. Chem. 2018, 83(14), 7500-7503. The table shows the effect of different Rh(II) catalysts on the diastereoselectivity of the cyclopropanation of 1,5-cyclooctadiene (COD) with ethyl diazoacetate. The Rh₂(S-BHTL)₄ catalyst provides the highest selectivity for the desired syn-diastereomer. nih.gov
Applications in Advanced Bioconjugation Methodologies
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Gly-PEG3-endo-BCN
The primary application of this compound is in strain-promoted alkyne-azide cycloaddition (SPAAC), a powerful bioorthogonal ligation reaction. nih.govnih.gov This reaction involves the coupling of the strained BCN alkyne with an azide-functionalized molecule to form a stable triazole linkage. nih.govresearchgate.net
Classical "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is highly efficient but relies on a copper catalyst that is cytotoxic, limiting its use in living systems. nih.govnih.gov SPAAC was developed as a bioorthogonal alternative that proceeds without the need for any catalyst. nih.govnih.gov The reaction's driving force is the high ring strain of the cyclooctyne (B158145), such as BCN, which significantly lowers the activation energy of the cycloaddition. nih.gov
The bioorthogonality of the SPAAC reaction is its most critical feature for biological applications. nih.gov This means the participating functional groups—the BCN alkyne and the azide (B81097)—are essentially inert to the vast array of other functional groups present in biological systems, such as amines, thiols, and carboxylic acids. ebi.ac.ukuni-konstanz.denih.gov This high chemoselectivity ensures that the conjugation occurs exclusively between the intended reaction partners, preventing off-target modifications and preserving the native structure and function of the biomolecules involved. nih.govebi.ac.uk this compound, by leveraging the BCN moiety, thus enables precise chemical modifications within complex biological environments like the surface of or inside living cells. researchgate.netuni-konstanz.de
The efficiency of SPAAC is dictated by the reactivity of the strained alkyne. BCN is one of the most widely used cyclooctynes due to its favorable balance of stability, reactivity, and relative hydrophilicity. researchgate.net The synthesis of BCN yields two diastereomers, endo and exo. researchgate.net The endo isomer, as found in this compound, is often preferred in bioorthogonal reactions as it is generally more reactive than the exo form. researchgate.net This enhanced reactivity is attributed to the stereochemistry of the fused ring system. researchgate.net
The reaction between BCN and azides is rapid and efficient under mild, physiological conditions, including in aqueous buffers and at ambient temperatures. nih.govuni-konstanz.de This leads to high yields of the desired conjugate. nih.govresearchgate.net The hydrophilic PEG3 spacer in this compound further enhances its performance in biological systems by increasing its solubility in aqueous media. nih.govchemrxiv.orgamazonaws.comnih.gov
| BCN Isomer | Second-Order Rate Constant (k₂) with Benzyl Azide | Solvent System |
| endo-BCN | 0.29 M⁻¹ s⁻¹ | CD₃CN/D₂O (1:2) |
| exo-BCN | 0.19 M⁻¹ s⁻¹ | CD₃CN/D₂O (1:2) |
| This table presents kinetic data for the reaction of BCN diastereomers with a model azide, illustrating the higher reactivity of the endo isomer used in this compound. Data sourced from ACS Omega. researchgate.net |
Conjugation to Diverse Biomolecules
The specific and reliable nature of the SPAAC reaction allows this compound to be used for the targeted modification of a wide array of biomolecules, provided they have been functionalized with an azide group. researchgate.net
This compound is an effective tool for the covalent modification of proteins and peptides. researchgate.net The process typically involves first introducing an azide group onto the target protein. This can be achieved by modifying natural amino acid residues, such as lysine (B10760008), or by incorporating unnatural amino acids bearing azide functionalities during protein synthesis. Once the protein is "azide-tagged," it can be reacted with this compound.
This strategy has been successfully employed to create well-defined protein-protein conjugates and antibody-drug conjugates (ADCs). For instance, research has shown that using endo-BCN reagents results in quantitative conjugation yields, outperforming other cyclooctynes in certain applications. The glycine (B1666218) residue on the linker can facilitate its use in solid-phase peptide synthesis or act as a spacer arm in the final conjugate. rsc.org
The application of SPAAC extends to the labeling of nucleic acids. Synthetic oligonucleotides (DNA and RNA) can be site-specifically modified with an azide. Subsequently, these azide-modified nucleic acids can be conjugated to this compound. A common method involves using phosphoramidite (B1245037) building blocks containing an azide, which can be incorporated into the oligonucleotide during standard automated solid-phase synthesis.
This copper-free conjugation method is highly advantageous for nucleic acids, which can be sensitive to copper-induced degradation. It provides a straightforward and high-yielding route to attach various labels, such as fluorophores or biotin (B1667282), to oligonucleotides for use in diagnostics, therapeutics, and nanotechnology. The use of BCN is particularly beneficial due to its smaller size and lower lipophilicity compared to other cyclooctynes like DBCO, which helps maintain the properties of the resulting oligonucleotide conjugate.
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are key components of the extracellular matrix. mdpi.comamazonaws.com The structural complexity of GAGs like chondroitin (B13769445) sulfate (B86663) and hyaluronic acid makes their study challenging. mdpi.com Bioorthogonal chemistry provides powerful methods for their analysis. One established technique is metabolic labeling, where cells are supplied with an azido-sugar precursor (e.g., N-azidoacetylgalactosamine, GalNAz). nih.govuni-konstanz.de The cells' biosynthetic machinery incorporates this precursor into newly synthesized GAGs, effectively tagging them with azide groups. nih.govebi.ac.uk These azide-functionalized GAGs can then be detected or visualized by reacting them with a BCN-containing probe.
A more direct approach involves the specific end-labeling of isolated GAG chains. Research has demonstrated that GAGs like chondroitin sulfate can be chemically labeled at their reducing end with BCN-PEG reagents. This strategy was used to develop a GAG sequencing methodology where BCN-labeled GAG fragments were selectively captured on a surface functionalized with the bioorthogonal partner, tetrazine, allowing for their analysis. This highlights the utility of BCN-based linkers for the precise and covalent modification of complex carbohydrates.
Chemo- and Regioselectivity in Bioconjugation Applications
The utility of this compound in advanced bioconjugation is fundamentally reliant on its ability to react with high precision and predictability in complex biological environments. This precision is defined by its chemoselectivity—the ability to react with a specific functional group in the presence of a multitude of others—and its regioselectivity, the ability to react at a particular site within a biomolecule. The core of this compound's selectivity lies in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a cornerstone of bioorthogonal chemistry.
The endo-bicyclo[6.1.0]nonyne (BCN) moiety of the linker is specifically designed to react with an azide group to form a stable triazole linkage. This reaction is characterized by its exceptional chemoselectivity. The azide group is virtually absent in most biological systems, and the strained alkyne of the BCN ring is engineered to be highly reactive towards this specific 1,3-dipole without the need for a cytotoxic copper catalyst. precisepeg.comconju-probe.comconju-probe.com This bioorthogonality ensures that this compound does not readily engage in side reactions with the abundant nucleophilic functional groups found on biomolecules, such as amines, thiols, and hydroxyls, thus preserving the integrity and function of the target molecule. conju-probe.comconju-probe.comconju-probe.com
The "endo" configuration of the BCN ring is of particular significance. While both endo- and exo-BCN diastereomers are reactive in SPAAC, research indicates that the endo isomer exhibits slightly faster reaction kinetics. nih.gov This enhanced reactivity can be advantageous in achieving efficient conjugation at lower concentrations or in shorter reaction times, which is often desirable to minimize potential stress on biological samples.
While the SPAAC reaction is inherently chemoselective for azides, the regioselectivity of a this compound conjugation is primarily determined by the location of the azide group on the target biomolecule. Through precise enzymatic or chemical methods, an azide can be introduced at a specific site on a protein or other macromolecule. This compound will then selectively react at this predetermined position, allowing for the construction of homogenously modified bioconjugates.
The table below summarizes key research findings regarding the selectivity of endo-BCN in bioconjugation applications.
| Parameter | Observation | Implication for this compound | Reference |
|---|---|---|---|
| Chemoselectivity | The BCN group reacts specifically with azides via SPAAC, showing minimal cross-reactivity with other biological functional groups like amines and thiols under typical bioconjugation conditions. | High confidence in selective labeling of azide-modified biomolecules in complex biological mixtures. | conju-probe.comconju-probe.comconju-probe.com |
| Diastereomer Reactivity | The endo-BCN isomer generally exhibits a slightly higher reaction rate in SPAAC compared to the exo-BCN isomer. | The "endo" configuration of this compound contributes to efficient and rapid conjugation. | nih.gov |
| Regioselectivity | The conjugation site is determined by the placement of the azide group on the target molecule. | Enables precise, site-specific modification of biomolecules when combined with methods for controlled azide installation. | nih.gov |
Gly Peg3 Endo Bcn in Targeted Therapeutic Modalities Research
Proteolysis Targeting Chimeras (PROTACs) Development
PROTACs are heterobifunctional molecules designed to co-opt the body's own cellular machinery to degrade specific proteins of interest (POIs), offering a powerful strategy for therapeutic intervention. nih.govmdpi.com These molecules consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. nih.gov The linker is a critical component, and Gly-PEG3-endo-BCN has been utilized as a versatile building block in this context.
Design and Synthesis of this compound-based PROTAC Linkers
The design of PROTACs is a modular process, and this compound serves as a prefabricated linker that simplifies synthesis. tocris.com Its structure is inherently designed for creating heterobifunctional molecules.
Design Principles: The fundamental design involves using the linker to connect a POI-binding ligand and an E3 ligase-recruiting ligand. medchemexpress.com The this compound linker provides three key features in this design:
BCN Moiety: This group acts as a highly reactive handle for SPAAC, a bioorthogonal reaction. Researchers can attach an azide-modified POI ligand or E3 ligase ligand to the linker with high efficiency and specificity under mild conditions. medchemexpress.com
Glycine (B1666218) Residue: The terminal primary amine on the glycine provides a reactive site for standard conjugation chemistry, typically forming a stable amide bond with a corresponding carboxylic acid on the other binding ligand. tocris.com
Synthesis Strategy: The synthesis of a PROTAC using this linker typically involves a stepwise approach. For instance, a POI ligand with a carboxylic acid can be coupled to the amine of this compound via amide bond formation. The resulting conjugate, now featuring a terminal BCN group, can then be joined to an azide-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon or a VHL ligand) through a copper-free SPAAC reaction. This modular approach allows for the rapid assembly of a library of PROTACs with varying components. tocris.com
Linker Optimization for E3 Ubiquitin Ligase and Target Protein Recruitment
The success of a PROTAC hinges on its ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase. precisepeg.com The linker is not merely a spacer but an active modulator of this interaction. The characteristics of the this compound linker are instrumental in this optimization process.
Linker Length and Flexibility: The length of the linker is a critical parameter that dictates the distance and relative orientation between the two recruited proteins. The PEG3 component of this compound provides a specific, defined length and significant flexibility. This flexibility can help overcome potential steric hindrances and allow the POI and E3 ligase to adopt a conformation suitable for ubiquitination. nih.gov In early-stage PROTAC development, linkers with varying PEG lengths are often screened to find the optimal distance for efficient degradation. tocris.com
Research on Mechanisms of Target Protein Degradation
The mechanism of action for all PROTACs follows a general pathway that relies on the cell's native ubiquitin-proteasome system (UPS). nih.gov The role of the this compound linker is to physically enable and facilitate this process.
Ternary Complex Formation: The PROTAC, via its two distinct ligands connected by the this compound linker, simultaneously binds to the POI and an E3 ubiquitin ligase, forming a POI-PROTAC-E3 ligase ternary complex. mdpi.com
Ubiquitination: Once in proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. nih.gov This results in a polyubiquitinated target protein.
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, a cellular machine responsible for degrading unwanted proteins. nih.govmdpi.com The proteasome recognizes, unfolds, and degrades the target protein into small peptides. The PROTAC molecule is then released and can engage in another cycle of degradation, acting in a catalytic manner. mdpi.com
Antibody-Drug Conjugates (ADCs) Research
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker connecting the antibody and the payload is a critical determinant of the ADC's efficacy and safety. this compound is also employed in this field, primarily for its click chemistry handle and solubility-enhancing spacer.
Role of this compound as a Cleavable and Non-Cleavable ADC Linker
The classification of a linker as cleavable or non-cleavable dictates how the cytotoxic payload is released. While some commercial sources describe the related Boc-protected version of this linker as cleavable, a chemical analysis of its structure suggests it primarily functions as a non-cleavable linker. medchemexpress.comproteogenix.science
Function as a Non-Cleavable Linker: Non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome of the target cell to release the payload. proteogenix.science The core structure of this compound consists of stable ether and amide bonds. After conjugation to an azide-modified antibody via a SPAAC reaction, a highly stable triazole ring is formed. conju-probe.com None of these bonds are designed to be labile to specific environmental triggers like pH or enzymes found in the tumor microenvironment or inside the cell. cam.ac.uk Therefore, upon internalization of the ADC and trafficking to the lysosome, lysosomal proteases would degrade the antibody into amino acids, releasing the payload still attached to the linker and a single amino acid residue from the antibody. proteogenix.science
Ambiguity as a Cleavable Linker: The description of this linker as "cleavable" by some suppliers may stem from the presence of the glycine amino acid and its associated amide bond. medchemexpress.com While certain peptide sequences are designed for specific cleavage by lysosomal proteases like Cathepsin B (e.g., Val-Cit), a single glycine residue does not constitute a highly specific enzymatic cleavage site. cam.ac.uknih.gov Any cleavage at this position would likely be slow and inefficient compared to engineered cleavable linkers. Thus, for practical purposes in ADC design, it is best characterized by its non-cleavable release mechanism.
Impact of Linker Design on Conjugate Homogeneity and Stability
The design of the this compound linker directly addresses two critical challenges in ADC development: conjugate homogeneity and stability.
Conjugate Homogeneity: Traditional ADC production methods often result in a heterogeneous mixture of molecules with varying numbers of drugs attached to different locations on the antibody. This heterogeneity can lead to inconsistent efficacy and safety profiles. The endo-BCN moiety is specifically included to enable site-specific conjugation via SPAAC. nih.gov By engineering an azide (B81097) group at a specific site on the antibody, researchers can use the BCN-linker-payload to create a homogeneous ADC population where every antibody carries the same number of drugs at the exact same position. This results in a defined drug-to-antibody ratio (DAR) and a more predictable pharmacological profile. nih.gov
Summary of Research Applications
| Modality | Application of this compound |
| PROTACs | Acts as a heterobifunctional linker connecting a target protein ligand to an E3 ligase ligand. The BCN and Glycine ends provide orthogonal handles for modular synthesis. The PEG3 spacer is optimized for length, flexibility, and solubility to promote efficient ternary complex formation and subsequent protein degradation. medchemexpress.comprecisepeg.comtocris.com |
| ADCs | Functions primarily as a non-cleavable linker for site-specific conjugation. The BCN group allows for the creation of homogeneous ADCs with a defined DAR via SPAAC click chemistry. The PEG3 spacer enhances solubility and stability, preventing aggregation and ensuring the payload remains attached until lysosomal degradation of the antibody. proteogenix.sciencenih.gov |
Strategies for Site-Specific Payload Attachment
The precise attachment of a therapeutic payload to a targeting molecule is crucial for producing homogeneous and well-defined bioconjugates with predictable properties. nih.gov this compound facilitates site-specific payload attachment through its bicyclononyne (BCN) group, which is a key reagent in strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.comconju-probe.combroadpharm.com
SPAAC is a type of "click chemistry" that is highly valued in bioconjugation for its bioorthogonality, meaning it can proceed efficiently within a biological environment without interfering with native biochemical processes. magtech.com.cn The reaction occurs between the strained alkyne of the BCN group and an azide-modified payload. broadpharm.com This copper-free click reaction is advantageous as it avoids the cellular toxicity associated with copper catalysts that are often required for other types of click chemistry. conju-probe.combroadpharm.com
The general strategy for using this compound in site-specific payload attachment involves a two-step process:
Modification of the Payload: The therapeutic payload (e.g., a cytotoxic drug) is chemically modified to include an azide group. broadpharm.com
Conjugation via SPAAC: The azide-functionalized payload is then reacted with the this compound linker, which is typically pre-conjugated to the targeting moiety (e.g., an antibody). The BCN group on the linker reacts specifically with the azide on the payload to form a stable triazole linkage. broadpharm.commagtech.com.cn
This method allows for precise control over the location and number of payload molecules attached to the targeting biomolecule, leading to a defined drug-to-antibody ratio (DAR) in the case of ADCs. labinsights.nl The high chemoselectivity of the BCN-azide reaction ensures that the conjugation occurs only at the intended sites, resulting in a homogeneous product. conju-probe.comconju-probe.com
Table 1: Key Features of Site-Specific Payload Attachment using this compound
| Feature | Description | Source(s) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | medchemexpress.comconju-probe.commagtech.com.cn |
| Reactive Groups | endo-Bicyclononyne (BCN) on the linker and an azide on the payload | broadpharm.commagtech.com.cn |
| Key Advantage | Copper-free reaction, making it biocompatible for use in living systems | conju-probe.combroadpharm.com |
| Outcome | Formation of a stable triazole linkage | broadpharm.com |
| Benefit | High chemoselectivity and efficiency, leading to homogeneous bioconjugates with a defined Drug-to-Antibody Ratio (DAR) | conju-probe.comconju-probe.comlabinsights.nl |
Linker Hydrophilicity and Its Influence on Conjugate Properties
The "PEG3" designation indicates that the linker contains three ethylene (B1197577) glycol units. This short, monodisperse PEG chain imparts hydrophilicity to the linker-payload complex. labinsights.nlresearchgate.net This increased water solubility is crucial for several reasons:
Reduced Aggregation: The hydrophilic PEG spacer can help to prevent the aggregation of hydrophobic payloads, which is a common challenge in the manufacturing and formulation of ADCs. conju-probe.comlabinsights.nl
Enhanced Stability: The hydrated shell formed by the PEG chain can shield the payload and the linker from the surrounding microenvironment, potentially improving the stability of the conjugate. labinsights.nl
Research has shown that the configuration and length of the PEG unit within a linker must be carefully considered to achieve optimal stability and pharmacokinetic properties for an ADC. researchgate.netnih.gov For instance, a study comparing different PEG linker configurations found that a pendant arrangement of two 12-unit PEG chains resulted in ADCs with a lower aggregation tendency and slower clearance rates compared to a linear 24-unit PEG linker. researchgate.netnih.gov While this study did not specifically use this compound, it highlights the significant impact that the PEG component has on the final properties of the conjugate. The inclusion of the PEG3 spacer in this compound is therefore a deliberate design choice to enhance the therapeutic potential of the resulting bioconjugate. conju-probe.comconju-probe.combroadpharm.com
Table 2: Influence of Linker Hydrophilicity on ADC Properties
| Property | Effect of Increased Linker Hydrophilicity (e.g., with PEG) | Source(s) |
| Solubility | Increases the aqueous solubility of the conjugate, especially with hydrophobic payloads. | conju-probe.comlabinsights.nlbroadpharm.com |
| Aggregation | Reduces the tendency of the conjugate to aggregate. | conju-probe.comlabinsights.nl |
| Pharmacokinetics | Can lead to a longer circulation half-life and slower plasma clearance. | labinsights.nlresearchgate.netnih.gov |
| Immunogenicity | May lower the risk of an immune response by shielding payload epitopes. | labinsights.nl |
| Drug-to-Antibody Ratio (DAR) | Enables higher DARs by solubilizing hydrophobic payloads. | labinsights.nl |
Gly Peg3 Endo Bcn in Biomedical Imaging and Probe Development Research
Development of Bioorthogonally Activated Fluorescent Probes
The endo-BCN moiety of Gly-PEG3-endo-BCN is a key component for its use in developing fluorescent probes that can be activated through bioorthogonal chemistry. This approach allows for the specific labeling of targets within complex biological systems without interfering with native biochemical processes.
The endo-BCN group readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-modified molecules. This highly efficient and specific "click chemistry" reaction is widely used to couple the linker to a variety of fluorophores. Among these, cyanine (B1664457) dyes are of particular interest due to their bright fluorescence and tunable spectral properties, which can be optimized for different imaging applications. For instance, a cyanine dye can be functionalized with an azide (B81097) group, which then reacts with the endo-BCN of this compound that has been previously conjugated to a targeting biomolecule. This modular approach enables the creation of a wide array of fluorescent probes for cellular and tissue imaging. thno.org
Bioorthogonal activation in this context refers to the process where the fluorescent signal is generated or significantly enhanced upon the specific reaction between the endo-BCN group and its azide partner. Often, the fluorophore is initially in a "quenched" or non-fluorescent state. The SPAAC reaction with the target-bound, azide-modified molecule can trigger a conformational or electronic change in the fluorophore, leading to a "turn-on" of fluorescence. This activation strategy is highly advantageous for imaging as it minimizes background signal from unbound probes, thereby increasing the signal-to-noise ratio and improving image quality. researchgate.net The reaction between endo-BCN and tetrazine-modified fluorophores, another bioorthogonal reaction, has also been shown to result in significant fluorescence turn-on, with the formation of a highly fluorescent pyridazine (B1198779) product. researchgate.net
The application of probes synthesized using endo-BCN linkers has been demonstrated in various in vitro and ex vivo imaging studies. For example, a single-chain variable fragment (scFv) antibody has been successfully modified with this compound using a Sortase A-mediated reaction. rsc.org This BCN-modified antibody can then be targeted to cells expressing the corresponding antigen. Subsequent introduction of an azide-functionalized fluorophore allows for specific labeling and visualization of these cells.
In other studies, cancer cell membranes have been metabolically engineered to express azide groups. The subsequent addition of an endo-BCN-functionalized targeting peptide, such as cRGD, enables the specific labeling of these cells for fluorescence imaging. thno.org Such approaches have been used to visualize tumor cells in culture (in vitro) and in excised tissues (ex vivo), providing valuable insights into cellular organization and biological processes. thno.orgrcsi.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Full Compound Name | Glycine-Triethylene Glycol-endo-Bicyclo[6.1.0]nonyne | N/A |
| CAS Number | 2354291-37-3 | N/A |
| Molecular Formula | C21H35N3O5 | N/A |
| Molecular Weight | 425.53 g/mol | axispharm.com |
| Key Functional Groups | Glycine (B1666218), PEG3, endo-BCN | N/A |
| Primary Application | Bioorthogonal Linker | rsc.org |
Radiopharmaceutical Development (excluding clinical imaging)
The principles of bioorthogonal chemistry that make this compound suitable for fluorescent probe development are also highly applicable to the synthesis of radiopharmaceuticals for preclinical research. The ability to attach a radionuclide to a targeting molecule in a specific and efficient manner is crucial for the development of novel radiotracers.
In the synthesis of radiotracers, this compound and its close analogs, such as endo-BCN-PEG4-NHS ester, serve as a critical linker to connect a targeting biomolecule (e.g., a peptide or antibody fragment) to a chelator that can hold a radionuclide. nih.govnih.gov The PEG component of the linker is particularly important in this context as it can improve the solubility and pharmacokinetic properties of the resulting radiotracer. nih.govbroadpharm.comnih.govbiochempeg.com For instance, a targeting peptide can be modified with an azide group, while a chelator for a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) is conjugated to the endo-BCN linker. The two components are then joined via the SPAAC reaction to form the final radiotracer. nih.gov This modular synthesis allows for the relatively straightforward preparation of a variety of radiotracers for preclinical evaluation. nih.gov
Radiotracers synthesized using endo-BCN-PEG linkers have been successfully applied in preclinical positron emission tomography (PET) imaging studies. For example, a heterodimeric peptide targeting both integrin αvβ3 and aminopeptidase (B13392206) N, which are overexpressed in many cancers, was synthesized using an endo-BCN-PEG4-NHS ester. nih.govacs.org The resulting tracer, after being labeled with ⁶⁸Ga, was used for PET imaging in mice bearing breast cancer xenografts. nih.gov
These preclinical studies demonstrated that the radiotracer could effectively accumulate in the tumors, allowing for their clear visualization with PET imaging. nih.govnih.gov The favorable tumor-to-background ratios observed in these studies highlight the potential of this approach for developing sensitive and specific imaging agents for cancer detection and characterization in preclinical models. nih.gov
Probes for Investigating Specific Biological Processes
The unique chemical architecture of this compound positions it as a versatile building block for the creation of sophisticated probes designed to investigate a variety of specific biological processes. Its three key components—the glycine (Gly) linker, the polyethylene (B3416737) glycol (PEG) spacer, and the bicyclo[6.1.0]nonyne (BCN) reactive group—each contribute to its utility in modern biomedical research. The glycine moiety provides a convenient point of attachment for molecules that can target specific cellular components or metabolic pathways. The PEG3 spacer enhances the probe's solubility in aqueous environments and minimizes steric hindrance, allowing for efficient interaction with its biological targets. conju-probe.com Most critically, the endo-BCN group enables highly specific and efficient covalent labeling of azide-modified biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. axispharm.commedchemexpress.com This reaction proceeds readily under physiological conditions without the need for toxic copper catalysts, making it ideal for studies within living cells and organisms. conju-probe.com
Probes derived from this compound are instrumental in several key research areas, including metabolic labeling, protein tracking, and cellular imaging. By attaching a specific metabolic precursor to the glycine end of the molecule, researchers can create probes that are incorporated directly into newly synthesized biomolecules, such as proteins or glycans. These tagged biomolecules can then be visualized or isolated, providing a snapshot of metabolic activity within a cell. Similarly, by linking a targeting ligand to this compound, scientists can develop probes that bind to specific proteins of interest, allowing for their visualization and the study of their localization, trafficking, and interactions with other molecules.
Detailed Research Findings
While specific published studies employing the exact this compound linker are not extensively documented in peer-reviewed literature, the principles of its application are well-established through research using highly analogous BCN-PEG-containing probes. These studies provide a clear framework for how this compound is utilized to generate valuable biological data.
For instance, research in the field of chemical biology has demonstrated the power of using BCN-functionalized molecules to tag and study biomolecules. In a representative application, a probe consisting of a targeting moiety, a BCN group, and a reporter (such as a fluorophore or biotin) is used to label azide-modified proteins in living cells. The general workflow for such an experiment is as follows:
Metabolic Labeling: Cells are first treated with an azide-containing metabolic precursor. For protein analysis, this is often an amino acid analogue like L-azidohomoalanine (AHA), which is incorporated into newly synthesized proteins by the cell's own translational machinery.
Probe Incubation: The cells are then incubated with a BCN-containing probe, such as a fluorescent dye conjugated to a BCN-PEG linker. The BCN group on the probe reacts specifically with the azide groups on the newly synthesized proteins.
Detection and Analysis: The now-fluorescently labeled proteins can be visualized by microscopy to determine their subcellular localization or quantified by flow cytometry. Alternatively, if the probe contains a biotin (B1667282) tag instead of a fluorophore, the labeled proteins can be enriched from cell lysates using streptavidin-coated beads for subsequent identification and analysis by mass spectrometry.
The data generated from these types of experiments allows researchers to investigate dynamic cellular processes. For example, by using a pulse-chase approach, where cells are exposed to the azide label for a short period, scientists can track the fate of a cohort of proteins over time, providing insights into protein turnover, transport, and secretion.
The table below illustrates the kind of data that can be obtained using a hypothetical fluorescent probe constructed from this compound, which we will call "Fluoro-Gly-PEG3-endo-BCN," in a study investigating the cellular uptake and localization of a specific cell surface receptor.
| Cell Line | Target Receptor | Probe Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) | Subcellular Localization |
| HEK293T | Receptor A (High Expression) | 5 | 30 | 8500 | Plasma Membrane, Endosomes |
| HEK293T | Receptor A (High Expression) | 5 | 60 | 12500 | Endosomes, Lysosomes |
| A549 | Receptor A (Low Expression) | 5 | 60 | 2300 | Plasma Membrane |
| HEK293T | No Receptor (Control) | 5 | 60 | 350 | Diffuse, Low Background |
This representative data demonstrates how a probe derived from this compound could be used to quantify differences in receptor expression and track the process of receptor-mediated endocytosis over time. The PEG3 linker in such a probe would be crucial for ensuring that the fluorescent reporter remains soluble and accessible to the target receptor on the cell surface.
Research in Materials Science and Polymer Chemistry
Gly-PEG3-endo-BCN as a Building Block in Polymer Synthesis
This compound and its structural analogs are pivotal in advanced polymer synthesis, primarily serving as functional initiators or as conjugation agents for post-polymerization modification. The key to its utility lies in the bicyclo[6.1.0]nonyne (BCN) moiety, which readily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules. medchemexpress.commedchemexpress.comprecisepeg.com This reaction is highly efficient and bioorthogonal, meaning it can proceed under mild conditions without interfering with most other functional groups, making it ideal for creating complex polymer architectures. precisepeg.com
One significant application is in the synthesis of end-functionalized polymers. While direct studies detailing this compound as a polymerization initiator are not extensively documented, the principle has been demonstrated with structurally similar molecules. For instance, (1R,8S,9S)‐bicyclo‐[6.1.0]non‐4‐yn‐9‐ylmethanol (BCN-OH), a cyclooctyne-functionalized alcohol, has been successfully used to initiate the organo-catalyzed ring-opening polymerization (ROP) of various morpholine-2,5-diones. medchemexpress.com This process yields well-defined poly(ester amide)s with a terminal BCN group, ready for subsequent conjugation. medchemexpress.com The amine group on this compound could similarly initiate the polymerization of other monomers, such as N-carboxyanhydrides, or be used to create amide bonds with polymer chains, thus incorporating the BCN functionality.
The primary role of this compound in polymer synthesis is to facilitate the creation of block copolymers and polymer-biomolecule conjugates through SPAAC. A polymer chain can be synthesized with a terminal azide (B81097) group, which can then be "clicked" with this compound. Alternatively, a polymer with a terminal BCN group, synthesized using an initiator like BCN-OH, can be conjugated with an azide-functionalized molecule. medchemexpress.com This modular approach allows for the combination of different polymer blocks with distinct properties or the attachment of sensitive biological ligands to synthetic polymers.
The synthesis of polymer brushes on various substrates is another area where BCN-functionalized molecules are valuable. researchgate.netmdpi.comdergipark.org.trdergipark.org.trresearchgate.net Polymer brushes, which are dense layers of polymer chains grafted to a surface, can be created using a "grafting-from" approach. mdpi.comdergipark.org.tr In this method, an initiator-functionalized monolayer is formed on a substrate, from which the polymer chains are grown. A molecule like this compound could be immobilized on a surface (as described in the next section) to act as a anchor point for initiating polymerization, or more commonly, a BCN-functionalized initiator would be used. The resulting BCN-terminated brushes could then be further modified by clicking on other molecules.
| Polymer Synthesis Application | Role of BCN-Functionalized Molecule | Example of Resulting Structure | Key Advantage |
| Ring-Opening Polymerization (ROP) | Initiator (e.g., BCN-OH) | BCN-Poly(ester amide) | Precise control over polymer molecular weight and end-group functionality. medchemexpress.com |
| Block Copolymer Synthesis | Conjugation Agent via SPAAC | PolymerA-linker-PolymerB | Modular assembly of polymers with different properties. medchemexpress.com |
| Polymer Brush Synthesis ("Grafting From") | Surface-Immobilized Initiator | Surface-grafted polymer chains with terminal BCN groups | Creation of functional surfaces with tailored properties. researchgate.netdergipark.org.tr |
| Post-Polymerization Modification | Clickable Handle for Conjugation | Polymer-linker-Biomolecule | Attachment of sensitive molecules to pre-formed polymers. precisepeg.com |
Surface Modification Techniques
The ability to control the interactions between a synthetic material and a biological environment is critical for many biomedical applications. f1000research.comnih.gov Surface modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely used technique to create non-fouling surfaces that resist protein adsorption and cell adhesion. nih.govsemanticscholar.orgacs.orgrsc.orgresearchgate.net this compound is well-suited for this purpose, offering a method for the covalent and oriented attachment of PEG chains to a surface through bioorthogonal chemistry.
The general strategy involves a two-step process. First, a substrate surface (e.g., gold, silica (B1680970), or a polymer) is functionalized with azide groups. This can be achieved through various chemical methods depending on the nature of the substrate. For example, silica or metal oxide surfaces can be treated with an azide-containing silane. Second, the azide-functionalized surface is exposed to a solution of this compound. The BCN group reacts specifically with the surface-bound azides via SPAAC, resulting in the covalent immobilization of the Gly-PEG3 moiety. nih.govnih.gov
This approach offers several advantages over physical adsorption or less specific covalent attachment methods. rsc.org The SPAAC reaction is highly specific, ensuring that the linker attaches only to the azide sites. f1000research.com The reaction proceeds under mild, aqueous conditions, which is crucial for modifying sensitive biomaterial surfaces. nih.gov The use of a defined linker like this compound allows for precise control over the spacing and density of the grafted PEG chains. nih.gov The terminal glycine (B1666218) provides a potential point for further functionalization if needed, for example, by coupling peptides or other targeting ligands.
This technique has been demonstrated in principle with related molecules for various applications. For example, surfaces functionalized with cyclooctynes can be used to capture azide-derivatized proteins or other biomolecules from complex mixtures like cell lysates. nih.govnih.gov This "azido-trap" method highlights the robustness and specificity of the BCN-azide reaction for surface applications. nih.gov By attaching this compound, one can create a stable, hydrophilic, and bio-inert surface, or a platform for the subsequent, oriented immobilization of azide-tagged biomolecules. precisepeg.comfigshare.com
| Surface Modification Parameter | Influence of this compound | Research Finding |
| Attachment Chemistry | Covalent bond via SPAAC | Provides a stable and robust surface coating compared to physical adsorption. nih.govnih.gov |
| Surface Bio-inertness | PEG chain creates a hydrophilic layer | PEGylated surfaces are known to significantly reduce non-specific protein adsorption and cell adhesion. nih.govresearchgate.net |
| Functionalization | Terminal amine (from glycine) | Allows for subsequent attachment of other biomolecules for creating bioactive surfaces. f1000research.com |
| Specificity | Bioorthogonal BCN-azide reaction | Ensures oriented and specific immobilization on azide-functionalized surfaces. f1000research.comnih.gov |
Development of Advanced Biomaterials and Nanomedicine
In the realm of nanomedicine, this compound and its analogs serve as critical heterobifunctional linkers for constructing sophisticated therapeutic and diagnostic agents. biochempeg.com The modular nature of this linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). medchemexpress.comnih.govnih.govprecisepeg.comcreative-biolabs.com
Similarly, Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to tumor cells. nih.govgulfcoastconsortia.org The linker connecting the antibody and the drug is a key determinant of the ADC's stability in circulation and its ability to release the payload inside the target cell. nih.gov Research into next-generation ADCs has focused on creating homogeneous conjugates with a precise drug-to-antibody ratio (DAR). nih.gov This can be achieved by introducing a unique reactive handle onto the antibody, such as an azide group, through genetic engineering. A BCN-functionalized drug-linker component can then be attached via SPAAC. A recent study on branched linkers for ADCs utilized an endo-BCN-PEG4-MMAE construct, which is structurally very similar to this compound, demonstrating the preference for endo-BCN due to its favorable reactivity in these complex conjugations. nih.gov
Beyond PROTACs and ADCs, this compound can be used to functionalize nanoparticles for drug delivery. nih.govsemanticscholar.orgresearchgate.net For example, nanoparticles can be coated with an azide-functionalized polymer, and then this compound can be used to attach targeting ligands or imaging agents to the nanoparticle surface via its BCN group. The PEG spacer in this context helps to prolong the circulation time of the nanoparticles by shielding them from the immune system. nih.govsemanticscholar.org
| Nanomedicine Application | Function of this compound | Key Properties Conferred by Linker |
| PROTACs | Connects target-binding ligand to E3 ligase-binding ligand. medchemexpress.comnih.gov | Enhances solubility (PEG), provides optimal spacing for ternary complex formation. researchgate.net |
| Antibody-Drug Conjugates (ADCs) | Clicks a cytotoxic drug to an azide-modified antibody. nih.govnih.gov | Enables site-specific conjugation for homogeneous ADCs, improves hydrophilicity. gulfcoastconsortia.orgnih.gov |
| Functionalized Nanoparticles | Attaches targeting moieties or imaging agents to azide-coated nanoparticles. nih.gov | Provides a stable, covalent linkage and a hydrophilic shield to prolong circulation. semanticscholar.orgresearchgate.net |
Advanced Methodological and Theoretical Considerations
Computational Chemistry and Molecular Modeling Studies
Computational methods are increasingly employed to predict the properties and behavior of complex molecules like Gly-PEG3-endo-BCN, thereby guiding the design of more effective bioconjugates such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). nih.govnih.gov
Prediction of Reactivity and Conformation
The reactivity of the endo-Bicyclo[6.1.0]nonyne (BCN) moiety in this compound is a key determinant of its utility in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The inherent ring strain of the BCN group is the primary driving force for its high reactivity with azides without the need for a toxic copper catalyst. nih.govmagtech.com.cn Computational studies, particularly those using Density Functional Theory (DFT), can quantify this strain energy and predict the activation barriers for the cycloaddition reaction. nih.govrsc.org For instance, the fusion of a cyclopropane (B1198618) ring to the cyclooctyne (B158145) core in BCN creates substantial strain, which computational models can correlate with faster reaction kinetics compared to less strained alkynes. nih.gov
Structure-Activity Relationship (SAR) Studies for Linker Design
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the design of linkers for specific applications. nih.govarxiv.org In the context of this compound, SAR focuses on how modifications to its three main components—the BCN group, the PEG chain, and the glycine (B1666218) moiety—affect the biological activity of the final conjugate.
The choice of the BCN group itself is a result of SAR studies on various strained alkynes, demonstrating its excellent balance of high reactivity and stability in biological systems. nih.gov The length and composition of the PEG linker are critical variables in SAR for PROTACs and ADCs. nih.govnih.gov While this compound has a defined PEG length (n=3), SAR studies often involve synthesizing a library of linkers with varying PEG lengths to determine the optimal distance for a given biological system. explorationpub.com The inclusion of ether oxygens in the PEG chain, as opposed to a simple alkyl chain, can impact the linker's flexibility and potential for hydrogen bonding, which can be crucial for stabilizing the ternary complex in PROTACs. nih.govexplorationpub.com
The glycine moiety provides a point of attachment and can also influence the linker's properties. The use of different amino acids or peptide sequences can be explored in SAR studies to fine-tune the linker's flexibility, solubility, and susceptibility to enzymatic cleavage. nih.gov
Optimization of Bioconjugation Reaction Conditions
The efficiency and specificity of the bioconjugation reaction involving this compound are paramount for producing well-defined and active biomolecules.
Solvent Effects and Reaction Efficiency
The table below illustrates the relative reaction rates of a BCN derivative in different solvent systems, highlighting the impact of the reaction medium.
| Solvent System | Relative Reaction Rate | Rationale |
| PBS (pH 7.4) | 1.0 | Standard aqueous buffer for bioconjugation. |
| PBS with 10% DMSO | 1.2 | The co-solvent can improve the solubility of hydrophobic reactants. |
| PBS with 10% Acetonitrile | 1.1 | Another common co-solvent that can enhance reaction kinetics. |
| Pure Water | 0.9 | Lack of buffering capacity may lead to pH shifts. |
Note: The data in this table is illustrative and based on general findings for SPAAC reactions. Actual rates would be specific to the reactants and conditions.
Strategies for Minimizing Unwanted Side Reactions
While the SPAAC reaction is highly selective, the potential for side reactions should be considered, especially in complex biological mixtures. The BCN moiety in this compound is remarkably stable in cellular environments but can potentially react with other nucleophiles under certain conditions, although this is generally not a significant issue. nih.gov A more common concern is the stability of the biomolecule being conjugated. Harsh reaction conditions, such as extreme pH or high temperatures, should be avoided to prevent denaturation or degradation of proteins or other sensitive biomolecules.
To minimize unwanted side reactions, the following strategies are often employed:
Stoichiometry Control: Using a slight excess of the this compound linker can help drive the reaction to completion and ensure all azide (B81097) sites are labeled. However, a large excess should be avoided to simplify the purification of the final conjugate.
Reaction Time and Temperature: The reaction should be allowed to proceed for a sufficient time to ensure high conversion, but prolonged reaction times can increase the risk of product degradation. The reaction is typically performed at room temperature or 37°C.
Purification: Following the conjugation reaction, robust purification methods are essential to remove unreacted linker, reagents, and any potential side products.
Analytical Techniques for Conjugate Characterization
Thorough characterization of the bioconjugate formed using this compound is critical to confirm its identity, purity, and homogeneity. A combination of analytical techniques is typically required. nih.govnih.gov
High-performance liquid chromatography (HPLC) is a fundamental tool for analyzing the purity of the conjugate and separating it from unreacted starting materials. cellmosaic.com
Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius and is used to assess the extent of aggregation in the conjugate preparation and to separate the conjugate from the smaller, unreacted linker. cellmosaic.comchromatographyonline.com
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It can be used to resolve the conjugate from the unconjugated biomolecule, as the addition of the this compound linker will alter its retention time. cellmosaic.com
Mass spectrometry (MS) is indispensable for confirming the molecular weight of the conjugate and thus determining the number of linker molecules attached (the drug-to-antibody ratio or DAR in the case of ADCs). nih.govacs.org
Electrospray Ionization Mass Spectrometry (ESI-MS): This is a soft ionization technique well-suited for analyzing large biomolecules like proteins and their conjugates. acs.org
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI-MS is another valuable technique for determining the molecular weight of large bioconjugates. acs.org
Tandem Mass Spectrometry (MS/MS): MS/MS can be used to sequence peptides and identify the exact site of conjugation on a protein after proteolytic digestion. nih.govacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the conjugate. nih.govacs.org
¹H NMR: Can be used to confirm the presence of the linker on the biomolecule by identifying the characteristic signals of the PEG and BCN protons. It can also be used to quantify the degree of PEGylation. nih.govresearchgate.net
¹³C NMR and 2D NMR techniques (e.g., HSQC, HMBC): These can provide more detailed structural elucidation of the conjugate.
The table below summarizes the key analytical techniques and the information they provide for the characterization of this compound conjugates.
| Analytical Technique | Information Provided |
| SEC-HPLC | Purity, aggregation state, separation of conjugate from unreacted linker. cellmosaic.comusp.org |
| RP-HPLC | Purity, resolution of conjugated vs. unconjugated species. cellmosaic.com |
| ESI-MS / MALDI-MS | Molecular weight confirmation, determination of the number of conjugated linkers. acs.org |
| MS/MS | Identification of conjugation site (after proteolysis). nih.govacs.org |
| ¹H NMR | Confirmation of linker presence, quantification of conjugation. acs.orgnih.gov |
| 2D NMR | Detailed structural characterization of the conjugate. nih.gov |
Advanced Mass Spectrometry Applications
Mass spectrometry (MS) is a cornerstone for the characterization of molecules like this compound, providing precise molecular weight determination and structural insights. Given its use as a linker in Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, advanced MS techniques are critical for analyzing both the linker itself and the resulting conjugates. nih.govenovatia.comacs.org
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is indispensable for the accurate mass determination of this compound and its reaction products. enovatia.comsciex.com Techniques such as electrospray ionization (ESI) are commonly employed. For PEGylated compounds, the inherent polydispersity of some PEG reagents can lead to complex spectra with multiple charge states, posing an analytical challenge. sciex.com However, this compound contains a discrete PEG linker (PEG3), which simplifies the mass spectrum compared to traditional polymeric PEGs.
A significant challenge in the ESI-MS of PEG-containing molecules is the formation of multiple charged species, which can complicate spectral interpretation. sciex.com A novel method to address this involves the post-column addition of amines, such as triethylamine (B128534) (TEA) or diethylmethylamine (DEMA). acs.org This technique reduces the charge state of the PEGylated compounds, leading to simplified spectra and more accurate mass determination. acs.org
Tandem mass spectrometry (MS/MS) plays a crucial role in the structural elucidation of this compound and its conjugates. By inducing fragmentation of the parent ion, MS/MS can confirm the sequence of the linker components (glycine, PEG units, and BCN moiety). acs.org In the context of PROTACs, multimodal tandem-MS strategies, including collision-induced dissociation (CID) and infrared multiphoton dissociation (IRMPD), combined with the use of different adducts (e.g., lithium, silver), can provide comprehensive fragmentation patterns, allowing for detailed structural characterization of the linker and its connections within the final PROTAC molecule. acs.org
Table 1: Advanced Mass Spectrometry Techniques for this compound Analysis
| Technique | Application for this compound | Key Benefits |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination of the intact linker and its conjugates. enovatia.comsciex.com | High confidence in molecular formula confirmation. |
| Electrospray Ionization (ESI) | Ionization of the molecule for MS analysis. enovatia.com | Soft ionization technique suitable for fragile molecules. |
| Post-column Amine Addition | Simplification of complex spectra from PEGylated compounds by reducing charge states. acs.org | Improved mass accuracy and easier spectral interpretation. acs.org |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and sequencing of the linker components. acs.org | Confirms the connectivity of the Gly, PEG, and BCN moieties. |
| Multimodal Tandem-MS (CID, IRMPD) | Detailed fragmentation analysis of PROTACs containing the linker. acs.org | Comprehensive structural characterization of the final conjugate. acs.org |
Chromatographic and Electrophoretic Methods
Chromatographic and electrophoretic methods are essential for the purification and purity assessment of this compound and for monitoring its conjugation to biomolecules.
Chromatographic Methods:
High-performance liquid chromatography (HPLC) is the primary technique for analyzing the purity of this compound and for separating it from starting materials and byproducts. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. lcms.cz The separation is based on the hydrophobicity of the molecules. For PEGylated compounds, the use of C4-bonded stationary phases and elevated column temperatures (e.g., 90 °C) can improve peak shape and recovery. lcms.cz
When analyzing the conjugation of this compound to proteins or other large molecules, size-exclusion chromatography (SEC) can be employed. lcms.cz SEC separates molecules based on their hydrodynamic radius, allowing for the differentiation of the unconjugated protein, the free linker, and the resulting conjugate. lcms.cz However, the success of SEC depends on a significant difference in size between the components. lcms.cz
The purification of PROTACs, which would utilize linkers like this compound, often involves preparative HPLC with C18 columns or silica (B1680970) gel chromatography. amazonaws.comnih.gov
Electrophoretic Methods:
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common technique for analyzing proteins and their modifications. sem.com.tr When a protein is conjugated with this compound, an increase in its apparent molecular weight will be observed on the gel. sem.com.tr While SDS-PAGE can confirm conjugation, it may not provide high resolution for species with different degrees of PEGylation, often resulting in broad bands. sem.com.tr
Capillary electrophoresis (CE) offers a high-resolution alternative to SDS-PAGE for the analysis of PEGylated molecules. nih.govresearchgate.net Specifically, sodium dodecyl sulfate-capillary gel electrophoresis (SDS-CGE) has demonstrated high separation capacity, capable of differentiating PEGylated proteins with small differences in molecular weight. nih.gov This method is valuable for assessing the purity of mono-PEGylated conjugates and for quality control. nih.gov Microfluidic-based systems, such as the Agilent 2100 Bioanalyzer, also provide a rapid and high-resolution alternative to traditional SDS-PAGE for monitoring PEGylation reactions. sem.com.tr
Table 2: Chromatographic and Electrophoretic Methods for this compound
| Method | Principle | Application for this compound |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. lcms.cz | Purity assessment of the linker and analysis of conjugation reactions. lcms.cz |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. lcms.cz | Separation of conjugated protein from free linker and unconjugated protein. lcms.cz |
| SDS-PAGE | Separation of proteins based on molecular weight under denaturing conditions. sem.com.tr | Qualitative confirmation of protein conjugation. sem.com.tr |
| Capillary Gel Electrophoresis (CGE) | High-resolution separation in a capillary filled with a gel matrix. nih.gov | Purity assessment of conjugates and differentiation of species with varying degrees of PEGylation. nih.gov |
Future Directions and Emerging Research Avenues
Integration with Novel Bioorthogonal Chemistries Beyond SPAAC
While Gly-PEG3-endo-BCN is primarily utilized for its BCN group's rapid reaction with azides in SPAAC, the landscape of bioorthogonal chemistry is continually expanding, presenting new opportunities for this versatile linker. medchemexpress.comeurjchem.comresearchgate.net The drive towards creating more complex biological probes and therapeutics necessitates the use of multiple, mutually orthogonal reactions that can proceed simultaneously in the same biological environment without interfering with one another. researchgate.netnih.gov
Future research will likely explore the integration of the BCN moiety within this compound into ligation strategies beyond SPAAC. For instance, strained alkynes like BCN can also participate in strain-promoted alkyne-nitrone cycloaddition (SPANC). biochempeg.comnih.gov This reaction could be paired with an orthogonal chemistry, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes (TCO), to achieve dual labeling of biomolecules. nih.gov The ability to perform multiple, specific modifications on a single molecule opens up possibilities for creating dual-functional proteins or multimodal imaging agents with greater ease and precision. The development of such "triple ligation" strategies is an active area of research where the BCN group's reactivity can be further exploited. nih.gov
Expanding the Scope of Targeted Protein Degradation Technologies
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that removes disease-causing proteins rather than just inhibiting them. prnewswire.comice-biosci.com A leading TPD technology is the use of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov
This compound is explicitly designed as a PROTAC linker, connecting a ligand for a target protein to a ligand for an E3 ligase. medchemexpress.commedchemexpress.com The future of TPD lies in expanding its scope beyond the current limitations. This includes:
Enlarging the E3 Ligase Toolbox : Most current PROTACs utilize a limited number of E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.gov The modular nature of linkers like this compound is critical for developing degraders that can hijack a broader range of the ~600 E3 ligases in the human genome, potentially enabling tissue-specific protein degradation. nih.govresearchgate.net
Targeting Extracellular Proteins : Technologies like Lysosome-Targeting Chimeras (LYTACs) are being developed to degrade extracellular and membrane-associated proteins, which are inaccessible to the intracellular ubiquitin-proteasome system. prnewswire.comresearchgate.net The hydrophilic PEG spacer and the bioorthogonal BCN handle of this compound make it an ideal candidate for constructing these novel degrader architectures. broadpharm.com
Developing Novel Degrader Concepts : Emerging concepts include intramolecular bivalent glues, which are single molecules that induce conformational changes to promote the interaction between a target and an E3 ligase. nih.gov The defined length and chemical properties of linkers are paramount in the design of such advanced molecules.
Advancements in Multimodal Imaging Probes
Multimodal imaging, which combines the strengths of two or more imaging techniques (e.g., PET and MRI), offers a more comprehensive view of biological processes by pairing high-sensitivity methods with high-resolution ones. nih.gov The development of probes that can be detected by multiple modalities is a significant challenge, and click chemistry provides a powerful tool for their construction. nih.govresearchgate.net
This compound is well-suited for the synthesis of advanced multimodal imaging probes. The terminal glycine (B1666218) can be conjugated to a targeting moiety, such as a peptide or antibody fragment, that directs the probe to a specific biological target like a tumor. creative-biolabs.com The BCN group can then be used to click on an azide-functionalized reporter molecule. medchemexpress.com Emerging research focuses on creating sophisticated probes where this compound could play a key role:
PET/OI Hybrid Probes : By linking a targeting peptide to both a radionuclide for PET imaging and a fluorescent dye for optical imaging (OI), surgeons can use the PET scan for pre-operative planning and the optical signal for real-time, image-guided surgery. researchgate.net The BCN linker facilitates the precise assembly of these components.
Activatable Probes : Researchers are designing "smart" probes that only become active or visible upon reaching their target, for example, in response to a specific enzyme or pH change in the tumor microenvironment. The linker chemistry is integral to creating these stimuli-responsive systems.
Theranostic Agents : This approach combines therapy and diagnostics. A single agent can be used to visualize a tumor via imaging and then deliver a therapeutic payload. The modularity afforded by linkers like this compound is essential for building these complex, multi-functional agents. nih.gov
Design of Next-Generation Bioconjugation Reagents with Enhanced Specificity
The performance of bioconjugates, such as antibody-drug conjugates (ADCs), is highly dependent on the precise location and number of molecules attached to the protein. rsc.orgadcreview.com A major goal in the field is to move away from random conjugation methods towards site-selective techniques that produce homogeneous products with improved therapeutic properties. rsc.orgnih.gov
This compound, as a heterobifunctional reagent, is a key component in strategies aimed at achieving enhanced specificity. creative-biolabs.com The future in this area involves combining site-specific protein modification techniques with the efficiency of bioorthogonal chemistry:
Enzymatic Ligation : Enzymes like sortase can be used to attach linkers with specific recognition sequences (e.g., a Gly-Gly-Gly motif) to a target protein in a highly controlled manner. conju-probe.com A modified this compound could be designed for such enzymatic applications, ensuring the linker is placed at a predetermined site.
N-Terminus-Specific Modification : The unique reactivity of the N-terminal amino group of a protein can be exploited for specific conjugation, and the glycine end of the linker provides a handle for this type of reaction. nih.gov
Unnatural Amino Acid Incorporation : Proteins can be genetically engineered to include unnatural amino acids with unique chemical handles at specific locations. rsc.org A linker like this compound can then be used in a two-step ligation process, where one end attaches to the unnatural amino acid and the BCN end is available for a subsequent bioorthogonal reaction.
This combination of site-specific incorporation followed by a highly selective bioorthogonal click reaction represents a powerful paradigm for creating the next generation of precisely engineered bioconjugates for therapeutic and diagnostic applications. rsc.orgacs.org
Q & A
Q. What are the key structural and functional components of Gly-PEG3-endo-BCN, and how do they influence its reactivity in bioconjugation?
this compound comprises three critical components:
- BCN (Bicyclo[6.1.0]nonane) : Enables strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules, eliminating the need for copper catalysts .
- PEG3 linker : Enhances solubility, reduces steric hindrance, and improves biocompatibility for applications in cellular or in vivo systems .
- Boc-protected glycine : The tert-butoxycarbonyl (Boc) group protects the glycine amine, which can be deprotected under mild acidic conditions (e.g., trifluoroacetic acid) to generate a reactive primary amine for subsequent coupling with carbonyl esters or activated acids . Methodological Insight: Characterize the compound’s purity and structural integrity using HPLC and NMR (e.g., verify Boc depletion post-acid treatment via H NMR at δ 1.4 ppm) .
Q. How should researchers design experiments to validate the efficiency of this compound in click chemistry reactions?
- Step 1 : Functionalize target biomolecules (e.g., antibodies, peptides) with azide groups using metabolic labeling or chemical modification.
- Step 2 : React azide-functionalized molecules with this compound in aqueous or organic solvents (e.g., DMSO) at room temperature for 1–4 hours.
- Step 3 : Confirm conjugation via mass spectrometry (e.g., MALDI-TOF) or gel electrophoresis (shift in molecular weight).
- Step 4 : Deprotect the Boc group (if needed) using 20% TFA in DCM, followed by neutralization and purification . Key Control: Include a no-azide control to rule out non-specific binding .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction yields when using this compound for multi-step conjugations?
Contradictions in yield may arise from:
- Azide purity : Impure azide reactants reduce efficiency. Validate azide concentration via UV-Vis (azide absorbance at ~260 nm) or HPLC .
- Storage conditions : this compound degrades if exposed to light, heat, or moisture. Store at ≤-20°C under argon and avoid repeated freeze-thaw cycles .
- Competing reactions : The free amine post-Boc deprotection may react with residual azides. Quench unreacted azides with excess cyclooctyne before deprotection . Troubleshooting Tip: Use kinetic monitoring (e.g., in situ F NMR for fluorine-tagged azides) to track reaction progress .
Q. What strategies optimize the use of this compound in complex biological systems (e.g., live-cell labeling) while minimizing cytotoxicity?
- Solvent compatibility : Dilute DMSO stock solutions to ≤0.1% v/v in cell culture media to avoid solvent-induced toxicity.
- Reaction time : Short incubation periods (30–60 minutes) reduce cellular stress while maintaining labeling efficiency .
- Post-conjugation validation : Use confocal microscopy with fluorophore-conjugated azides to confirm specificity and assess off-target binding . Advanced Application: Combine with tetrazine-functionalized probes for orthogonal two-step labeling in time-resolved studies .
Q. How can researchers integrate this compound into multi-step synthetic workflows for generating heterobifunctional crosslinkers?
- Sequential conjugation : First, react this compound with an azide-functionalized molecule. Deprotect the glycine amine, then couple to an NHS ester or activated acid (e.g., sulfo-SMCC for thiol-reactive crosslinking) .
- Analytical validation : Use LC-MS to confirm intermediate structures and quantify unreacted species.
- Case Study : Constructing a dual-labeled antibody: (i) Conjugate azide-modified antibody with this compound, (ii) deprotect, (iii) couple with fluorescein isothiocyanate (FITC) via amine-NHS chemistry .
Methodological and Data Analysis Questions
Q. What analytical techniques are critical for characterizing this compound and its conjugates?
- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 220 nm .
- Structural confirmation : H/C NMR to verify BCN (δ 2.5–3.5 ppm for cyclopropane protons) and PEG3 (δ 3.6 ppm) signals .
- Conjugate validation : SDS-PAGE/Western blot for protein conjugates; MALDI-TOF for small molecules .
Q. How should researchers statistically analyze inconsistencies in this compound reaction kinetics across experimental replicates?
- Error sources : Quantify batch-to-batch variability in BCN purity (via HPLC) and azide reactivity (via kinetic assays).
- Statistical models : Apply ANOVA to compare reaction rates under varying conditions (pH, temperature).
- Data normalization : Express yields relative to internal controls (e.g., a stable reference conjugate) to account for instrument drift .
Future Directions and Innovation
Q. What novel applications of this compound could address gaps in current biomolecular engineering research?
- Targeted drug delivery : Conjugate BCN to azide-modified nanoparticles for site-specific payload release .
- Dynamic biomaterials : Use SPAAC to create stimuli-responsive hydrogels for 3D cell culture models .
- In vivo imaging : Develop near-infrared (NIR) probes for real-time tracking of BCN-azide interactions in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
